![molecular formula C15H19NO B1284172 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on CAS No. 81879-64-3](/img/structure/B1284172.png)

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on

Übersicht

Beschreibung

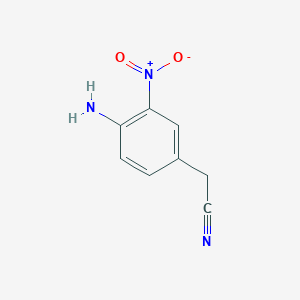

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, also known as 3-benzylazabicyclononane, is a bicyclic organic compound that is used in a variety of scientific research applications. It is an important intermediate for the synthesis of many pharmaceutical agents and natural products. 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is a versatile compound that can be used in a variety of synthetic pathways. It is a key intermediate in the synthesis of many biologically active compounds, and its chemical properties make it a valuable tool in the laboratory.

Wissenschaftliche Forschungsanwendungen

Synthese von 3-Azabicyclo[3.3.1]nonan-9-aminen

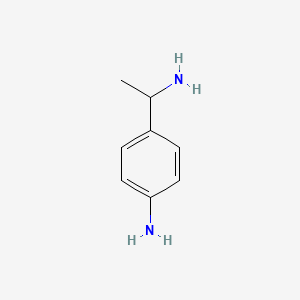

Die katalytische Hydrierung von 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on-Oximen über Raney-Nickel führt zur Bildung von 3-substituierten 3-Azabicyclo[3.3.1]nonan-9-aminen. Diese Verbindungen dienen als Zwischenprodukte für weitere chemische Umwandlungen .

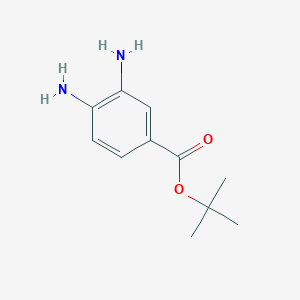

Herstellung von Amiden

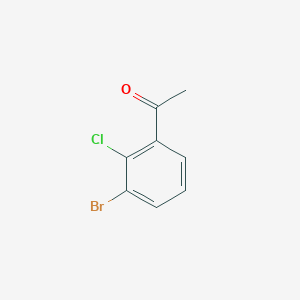

Die erhaltenen 3-Azabicyclo[3.3.1]nonan-9-amine können durch Reaktionen mit Acetyl- und Chloracetylchloriden sowie Malein- und Bernsteinsäureanhydriden in Amide umgewandelt werden. Amide haben verschiedene Anwendungen, darunter die Entwicklung von Pharmazeutika .

Bildung von Schiff-Basen

Diese Amine können auch mit Benzaldehyd und 4-Chlorbenzaldehyd kondensieren, um Schiff-Basen zu bilden. Schiff-Basen sind aufgrund ihrer Vielseitigkeit wertvoll in der Synthese von Feinchemikalien und Pharmazeutika .

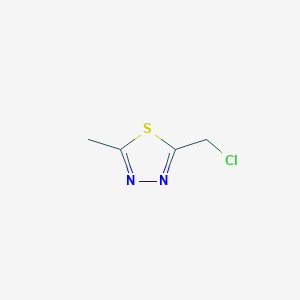

Herstellung von Isothiocyanaten

Die Behandlung der Amine mit Thiophosgen in Gegenwart von K2CO3 führt zur Bildung von Isothiocyanaten. Diese Verbindungen werden bei der Synthese von Herbiziden, Bioziden und bestimmten Pharmazeutika verwendet .

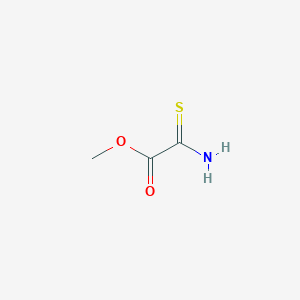

Erzeugung von Methylthiocarbamaten und Thioharnstoff-Derivaten

Isothiocyanate reagieren mit Methanol und Anilin zu Methylthiocarbamaten und Thioharnstoff-Derivaten. Diese Derivate sind im Bereich der Agrochemikalien und der pharmazeutischen Industrie von Bedeutung .

Synthese von Dihydrotetrazol-5-thion-Derivaten

Die Reaktion von Isothiocyanaten mit Natriumazid führt zu Dihydrotetrazol-5-thion-Derivaten. Diese Derivate haben potenzielle Anwendungen bei der Entwicklung von energetischen Materialien und Pharmazeutika .

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound can undergo various chemical reactions, including condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of potassium carbonate .

Biochemical Pathways

The compound is known to undergo reactions that lead to the formation of various derivatives, including amides, Schiff bases, and isothiocyanates

Result of Action

The compound’s reactions lead to the formation of various derivatives, which could potentially have different molecular and cellular effects .

Action Environment

It is known that the compound’s reactions can be influenced by the presence of certain substances, such as potassium carbonate .

Biochemische Analyse

Biochemical Properties

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene . These interactions often result in the formation of amides, Schiff bases, and isothiocyanates, which are crucial in various biochemical pathways. The nature of these interactions involves catalytic hydrogenation and condensation reactions, highlighting the compound’s versatility in biochemical processes.

Cellular Effects

The effects of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the oxidation of alcohols, leading to the formation of carbonyl compounds . These changes in cellular metabolism can have downstream effects on cell signaling and gene expression, ultimately impacting cellular function and health.

Molecular Mechanism

At the molecular level, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one exerts its effects through specific binding interactions with biomolecules. It acts as a catalyst in oxidation reactions, particularly in the presence of nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl . This catalytic activity involves the formation of stable intermediates that facilitate the conversion of substrates into products. Additionally, the compound’s ability to form Schiff bases and isothiocyanates suggests its role in enzyme inhibition or activation, further influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that the compound’s activity may diminish over time, potentially due to degradation or interaction with other cellular components.

Dosage Effects in Animal Models

The effects of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings. Threshold effects, where the compound’s activity changes abruptly at certain concentrations, have also been reported, necessitating careful dosage control in research applications.

Metabolic Pathways

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the oxidation of alcohols to carbonyl compounds is a key aspect of its metabolic activity . Additionally, its interactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene suggest its involvement in amide and isothiocyanate formation, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy in biological systems.

Subcellular Localization

The subcellular localization of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its site of action. This precise localization is essential for the compound’s efficacy in modulating biochemical pathways and cellular processes.

Eigenschaften

IUPAC Name |

3-benzyl-3-azabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCUMUDCNSLOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576130 | |

| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81879-64-3 | |

| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one in the synthesis of atisine?

A1: 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, specifically its dimethyl 1,5-dicarboxylate derivative, serves as the starting material in the synthesis of (+)-(1R,5R)-3-benzyl-1-methoxymethyloxymethyl-5-methyl-9-methylene-3-azabicyclo [3.3.1] nonane. This latter compound is a key chiral intermediate in the synthesis of atisine, a diterpenoid alkaloid with potential biological activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)